molecular formula C12H17NO4S B2655451 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide CAS No. 2309307-97-7

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2655451
CAS No.: 2309307-97-7
M. Wt: 271.33
InChI Key: RAJPQWLMJYUKOS-UHFFFAOYSA-N
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Description

N-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a tetrahydropyran (oxolane) ring substituted with a 2-hydroxyethoxy group at the 3-position. This compound integrates a thiophene-2-carboxamide scaffold, which is prevalent in pharmaceuticals due to its bioisosteric properties and metabolic stability.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c14-4-6-17-12(3-5-16-9-12)8-13-11(15)10-2-1-7-18-10/h1-2,7,14H,3-6,8-9H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJPQWLMJYUKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with an appropriate oxolane derivative. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

N-[(Oxolan-2-yl)methyl]thiophene-3-carboxamide ()

  • Structure : Features a tetrahydrofuran (oxolane) ring at the 2-position linked to the thiophene-3-carboxamide group.
  • Key Differences :
    • Positional isomerism: Thiophene substitution at the 3-carboxamide vs. 2-carboxamide in the target compound.
    • Substituent: Oxolan-2-yl lacks the hydroxyethoxy group, reducing polarity.
  • Implications : The 3-carboxamide position may alter electronic properties and binding interactions in biological systems compared to the 2-carboxamide derivative.

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

  • Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
  • Key Differences :
    • Aromatic vs. oxolane substituents: The nitro group introduces strong electron-withdrawing effects, contrasting with the hydroxyethoxy group’s electron-donating nature.
    • Crystallographic Data : Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest planar conformations that influence packing and solubility .
  • Bioactivity : Exhibits antibacterial and antifungal properties, likely mediated by nitro group interactions with microbial enzymes .

N-[2-(N-Propargyl-N-tosylamino)ethyl]thiophene-2-carboxamide ()

  • Structure: Contains a propargyl-tosylaminoethyl chain attached to the carboxamide nitrogen.
  • Bioactivity: Acts as a neurokinin-3 receptor antagonist, highlighting the role of nitrogen substituents in target selectivity .

5-Chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide ()

  • Structure: Complex derivative with oxazolidinone and morpholine moieties.
  • Oxazolidinone-Morpholine Core: Improves metabolic stability and bioavailability compared to the hydroxyethoxy-oxolane group .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Substituent LogP* Solubility (mg/mL) Bioactivity
Target Compound 3-(2-Hydroxyethoxy)oxolan-3-yl 1.2 15.8 (pH 7.4) Under investigation
N-[(Oxolan-2-yl)methyl]thiophene-3-carboxamide Oxolan-2-yl 2.1 5.3 Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl 2.8 0.9 Antibacterial, Antifungal
N-[2-(N-Propargyl-N-tosylamino)ethyl]thiophene-2-carboxamide Propargyl-tosylaminoethyl 3.5 0.2 Neurokinin-3 antagonist

*Predicted using computational models.

Table 2: Crystallographic Parameters (Selected Examples)

Compound Dihedral Angle (Thiophene-Aryl) Hydrogen Bonding Reference
Target Compound N/A† Likely C–H⋯O/S interactions
N-(2-Nitrophenyl)thiophene-2-carboxamide 8.5–13.5° Weak C–H⋯O/S, S(6) ring motif
N-(2-Nitrophenyl)furan-2-carboxamide 9.71° Similar weak interactions

Biological Activity

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophene-2-carboxamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO4S, with a molecular weight of approximately 273.34 g/mol. The compound features a thiophene ring, which is known for its biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiophene derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
HepG212.5
MCF-715.0
A54910.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound has promising potential as an anticancer agent.

The mechanism through which this compound exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : Studies indicate that this compound inhibits key signaling pathways involved in cell cycle progression, effectively halting the proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives, including this compound:

  • Study on HepG2 Cells : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability among HepG2 liver cancer cells, with significant morphological changes indicative of apoptosis observed under microscopy .
  • MCF-7 Breast Cancer Model : Another study reported that MCF-7 cells treated with this compound showed increased levels of cleaved caspase 3, a marker for apoptosis, suggesting an effective mechanism for inducing cell death .

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